molecular formula C10H16ClN3O B1440861 2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride CAS No. 1219976-53-0

2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride

Cat. No. B1440861
M. Wt: 229.71 g/mol
InChI Key: XQFGRPFEJBRYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride, also known as AMPP, is an organic compound used in a variety of scientific research applications. It is a white solid that is soluble in water and has a molecular weight of 230.73 g/mol. AMPP is a derivative of propionic acid and is commonly used as a building block for the synthesis of other compounds. It is also used as a ligand for metal ions and as a substrate for enzymes.

Scientific Research Applications

Topical and Systemic Inflammation Inhibition

Studies have shown that compounds structurally related to 2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride, such as N-pyridinyl(methyl)indolylpropanamides, act as non-acidic NSAIDs (Nonsteroidal Anti-inflammatory Drugs). These compounds have demonstrated potent anti-inflammatory effects in models like the TPA-induced mouse ear swelling assay, with effectiveness comparable to established NSAIDs like ibuprofen and dexamethasone (Dassonville et al., 2008).

Chiral Nylon Analog Synthesis

2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride and similar compounds have been utilized in the synthesis of chiral nylon analogs. For instance, 3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride, a structurally related compound, was a key intermediate in preparing poly[(2S,3R)-2-methoxy-3-(D-erythro-trimethoxypropyl)propanamide], a chiral nylon 3 analog (García-Martín et al., 2001).

Coordination Chemistry

This chemical has been involved in studies on coordination chemistry, particularly in the synthesis and analysis of mononuclear Mn(II) complexes with amino-pyridine pentadentate ligands. These studies have implications in understanding the structural and electronic properties of such complexes (Hureau et al., 2008).

properties

IUPAC Name

2-amino-2-methyl-N-(pyridin-3-ylmethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-10(2,11)9(14)13-7-8-4-3-5-12-6-8;/h3-6H,7,11H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFGRPFEJBRYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=CN=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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